molecular formula C14H21NO B12109559 beta-p-Tolyl-1-piperidineethanol CAS No. 7550-23-4

beta-p-Tolyl-1-piperidineethanol

Cat. No.: B12109559
CAS No.: 7550-23-4
M. Wt: 219.32 g/mol
InChI Key: SQPDEISARUKWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-p-Tolyl-1-piperidineethanol is a piperidine derivative characterized by a piperidine ring fused to an ethanol chain bearing a para-tolyl (4-methylphenyl) substituent at the β-position. The molecular formula is tentatively assigned as C₁₄H₂₁NO, assuming substitution of the para-chlorine in CID 202143 (C₁₃H₁₈ClNO) with a methyl group. This compound likely shares synthetic and physicochemical properties with its halogenated or alkylated analogues, though experimental validation is required.

Properties

CAS No.

7550-23-4

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-methylphenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C14H21NO/c1-12-5-7-13(8-6-12)14(11-16)15-9-3-2-4-10-15/h5-8,14,16H,2-4,9-11H2,1H3

InChI Key

SQPDEISARUKWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-p-Tolyl-1-piperidineethanol typically involves the reaction of p-tolylmagnesium bromide with 1-piperidineethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Beta-p-Tolyl-1-piperidineethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-p-Tolyl-1-piperidineethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-p-Tolyl-1-piperidineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences among β-p-Tolyl-1-piperidineethanol and related compounds:

Compound Name Molecular Formula Substituents Key Structural Features
β-p-Tolyl-1-piperidineethanol (hypothetical) C₁₄H₂₁NO para-Methylphenyl Piperidine ring, ethanol backbone, electron-donating methyl group at para-position.
β-(p-Chlorophenyl)-1-piperidineethanol (CID 202143) C₁₃H₁₈ClNO para-Chlorophenyl Electron-withdrawing chlorine substituent; increased polarity compared to methyl .
β-Benzyl-β-methyl-1-piperidineethanol hydrochloride C₁₅H₂₃NO·ClH Benzyl, methyl, hydrochloride Branched chain with benzyl group; hydrochloride salt enhances solubility .
Piperidine-2-ethanol C₇H₁₅NO None Simplest analogue; lacks aromatic substituents, impacting pharmacological activity .
Phenyl(piperidin-1-yl)methanone (3c) C₁₂H₁₅NO Phenyl ketone Ketone group replaces ethanol chain; altered reactivity and hydrogen-bonding capacity .

Key Observations :

  • Branched Chains : β-Benzyl-β-methyl derivatives exhibit steric hindrance, which may influence synthetic yields or biological activity .

Physicochemical and Functional Properties

  • Hydrogen Bonding: The ethanol moiety in β-p-Tolyl-1-piperidineethanol enables hydrogen bonding, unlike ketone-containing analogues like 3c, which rely on dipole interactions .
  • Salt Formation : Hydrochloride salts (e.g., β-benzyl-β-methyl derivative) enhance aqueous solubility, a property absent in neutral analogues .
  • Thermal Stability : Polymeric matrices (e.g., PET, PC in ) are irrelevant here, but piperidine derivatives generally exhibit moderate stability under standard conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.